1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with an ethyl group at the 6-position and a methyl group at the 5-position. The 7-position of the pyrimidine ring is connected to a phenyl ring through a sulfur atom. The phenyl ring is further substituted with a dimethylamine group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core can be synthesized through various methods . One common method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core, along with the various substituents . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core and the various substituents . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core would likely contribute to its polarity and solubility .Scientific Research Applications
Chemical Synthesis and Structure Analysis : A study by Desenko et al. (1998) explored the cyclocondensation of similar triazolopyrimidine compounds, contributing to the understanding of their chemical structure and synthesis methods (Desenko, Komykhov, Orlov, & Meier, 1998).
Potential Antitumor Activities : Gomha, Muhammad, and Edrees (2017) synthesized a novel compound closely related to triazolopyrimidine and investigated its in vitro antitumor activities, indicating high potency against certain human cancer cell lines (Gomha, Muhammad, & Edrees, 2017).
Mechanistic Insights into Chemical Reactions : Lashmanova et al. (2019) prepared triazolopyrimidines by reducing related compounds and discussed the mechanism of these reactions, including transition cage structure (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Antibacterial Activity : A study by Lahmidi et al. (2019) focused on the synthesis and characterization of a pyrimidine derivative, showing potential antibacterial activity against various microbial strains (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Tuberculostatic Activity : Research by Titova et al. (2019) synthesized structural analogs of triazolopyrimidine and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Potential Antiasthma Agents : Medwid et al. (1990) prepared triazolopyrimidines and found them to be active as mediator release inhibitors, which could be significant for antiasthma treatments (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Spectral, DFT, and Molecular Docking Analyses : Sert et al. (2020) conducted a comprehensive study on a triazolopyrimidine compound, covering its synthesis, theoretical calculations, and molecular docking analyses, indicating its potential as a cancer treatment inhibitor (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).
Green Chemistry in Synthesis : Khaligh et al. (2020) introduced an eco-friendly method for preparing triazolopyrimidine derivatives, highlighting the importance of green chemistry principles in the synthesis process (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
It’s worth noting that similar compounds have shown the ability to interact with their targets and cause significant changes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated the ability to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . For instance, complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Pharmacokinetics
A related compound showed marked increase in alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety .
Result of Action
Compounds with similar structures have shown moderate antiproliferative activities against three cancer cells, with ic 50 values < 80 μm .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions . For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under the mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .
Future Directions
Properties
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O2/c1-18(19-7-3-2-4-8-19)30-26(34)20-12-15-33(16-13-20)25-23(11-6-14-29-25)27-31-24(32-35-27)21-9-5-10-22(28)17-21/h2-11,14,17-18,20H,12-13,15-16H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJKDFBQXUBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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